2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde
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Overview
Description
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. This compound is characterized by the presence of two chlorine atoms, a methylamino group, and an aldehyde group attached to the pyrimidine ring. It is used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the regioselective dechlorination of 2,4-dichloropyrimidines . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The Vilsmeier-Haack reaction remains a popular choice for industrial synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines and other derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Condensation Reactions: Reagents such as hydrazine and hydroxylamine are used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Condensation Reactions: Products include imines and hydrazones.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Scientific Research Applications
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications . The pathways involved include nucleophilic substitution and condensation reactions, which allow the compound to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde
- 2,4-Dichloro-5-methylpyrimidine
Uniqueness
2,4-Dichloro-6-(methylamino)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylamino groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C6H5Cl2N3O |
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Molecular Weight |
206.03 g/mol |
IUPAC Name |
2,4-dichloro-6-(methylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H5Cl2N3O/c1-9-5-3(2-12)4(7)10-6(8)11-5/h2H,1H3,(H,9,10,11) |
InChI Key |
JBARZLFFRPWUPD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC(=N1)Cl)Cl)C=O |
Origin of Product |
United States |
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